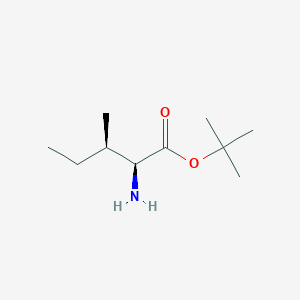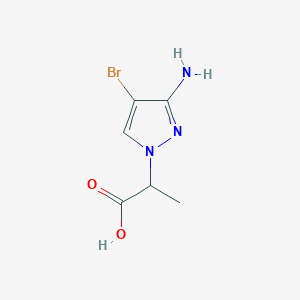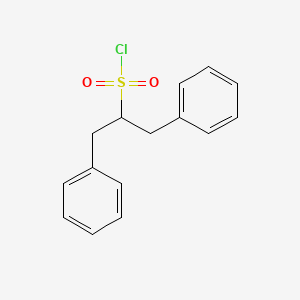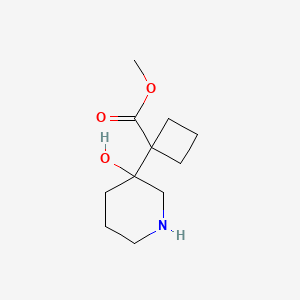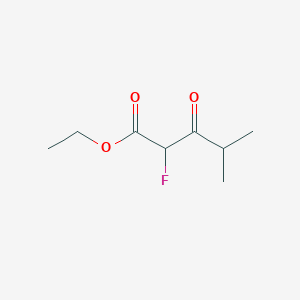
Ethyl 2-fluoro-4-methyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is an organic compound with the molecular formula C8H13FO3. It is a fluorinated ester that finds applications in various fields, including pharmaceuticals and organic synthesis . The compound is characterized by its unique structure, which includes a fluorine atom, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4-methyl-3-oxopentanoate typically involves the reaction of ethyl 2-fluoroacetate with propionyl chloride in the presence of a base such as sodium hydride or sodium ethoxide . The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: In an industrial setting, the continuous preparation of this compound involves feeding the reactants into a reaction kettle, followed by separation and purification steps using techniques like rectification . This method ensures a consistent and high-yield production of the compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-4-methyl-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Ethyl 2-fluoro-4-methyl-3-oxopentanoate is widely used in scientific research due to its versatility:
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4-methyl-3-oxopentanoate involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to enzymes and receptors. This interaction can inhibit or modulate the activity of these biological targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
- Methyl 2-fluoro-3-oxopentanoate
- Ethyl 2-fluoro-3-oxopentanoate
- Ethyl 4-fluoro-3-oxopentanoate
Comparison: Ethyl 2-fluoro-4-methyl-3-oxopentanoate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, this compound offers enhanced stability and specificity in reactions, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C8H13FO3 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
ethyl 2-fluoro-4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C8H13FO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-6H,4H2,1-3H3 |
InChI Key |
CMNJNHWHNXWRRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B13628599.png)

